molecular formula C13H9BrN2O2S B1528002 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1305325-23-8

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1528002
CAS No.: 1305325-23-8
M. Wt: 337.19 g/mol
InChI Key: ZFAXLERNOAWMMA-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a brominated pyrrolo[3,2-b]pyridine with a phenylsulfonyl boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a bromine atom and a phenylsulfonyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXLERNOAWMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221191
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-23-8
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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